Tributyl(vinyl)tin

Catalog No.
S604349
CAS No.
7486-35-3
M.F
C14H30Sn
M. Wt
317.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tributyl(vinyl)tin

CAS Number

7486-35-3

Product Name

Tributyl(vinyl)tin

IUPAC Name

tributyl(ethenyl)stannane

Molecular Formula

C14H30Sn

Molecular Weight

317.1 g/mol

InChI

InChI=1S/3C4H9.C2H3.Sn/c3*1-3-4-2;1-2;/h3*1,3-4H2,2H3;1H,2H2;

InChI Key

QIWRFOJWQSSRJZ-UHFFFAOYSA-N

SMILES

CCCC[Sn](CCCC)(CCCC)C=C

Synonyms

(Ethenyl)tributyltin; (Tributylstannyl)ethene; (Tributylstannyl)ethylene; Ethenyltributylstannane; Tributylethenylstannane; Tributylvinylstannane; Tributylvinyltin; Vinyltributylstannane; Vinyltributyltin;

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C=C

The exact mass of the compound Tributyl(vinyl)stannane is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organometallic Compounds - Organotin Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tributyl(vinyl)tin (CAS: 7486-35-3) is a highly versatile organostannane widely procured as a vinyl anion equivalent for palladium-catalyzed Stille cross-coupling reactions. As a stable, easily handled liquid, it enables the efficient transfer of a vinyl group to aryl, alkenyl, and heteroaryl halides or pseudohalides (such as triflates) under mild, neutral conditions. Its primary commercial and scientific value lies in its exceptional functional group tolerance and its ability to perform reliably in late-stage functionalization where basic or highly nucleophilic conditions would destroy complex molecular architectures [1].

Substituting Tributyl(vinyl)tin with other vinylating agents frequently leads to process failure or severe safety hazards. Grignard reagents like vinylmagnesium bromide are highly nucleophilic and basic, requiring strictly anhydrous conditions and extensive protecting group chemistry to prevent unwanted reactions with carbonyls, esters, or nitriles. While Suzuki-Miyaura coupling with vinylboronic acids or esters offers a lower-toxicity profile, these reactions typically require basic conditions (e.g., K2CO3 or NaOH) that can cause epimerization or degradation of base-sensitive substrates like enol triflates. Furthermore, attempting to increase reactivity by substituting with trimethyl(vinyl)tin introduces severe occupational hazards due to the trimethyl analog's high volatility and acute neurotoxicity, making the tributyl variant the optimal balance of reactivity, chemoselectivity, and handling safety[1].

Superior Yield for Base-Sensitive Enol Triflates

In the synthesis of complex steroidal dienes from enol triflates, the choice of vinylation reagent dictates process viability. A comparative study demonstrated that Suzuki-Miyaura cross-coupling using vinylboronic anhydride with potassium carbonate resulted in severe substrate degradation, yielding only 26% of the desired diene. In contrast, Stille cross-coupling using Tributyl(vinyl)tin and lithium chloride under neutral conditions successfully prevented base-induced side reactions, increasing the isolated yield to 77% [1].

Evidence DimensionIsolated yield of diene from enol triflate
Target Compound Data77% yield (Tributyl(vinyl)tin)
Comparator Or Baseline26% yield (Vinylboronic anhydride/acid)
Quantified Difference~3-fold increase in yield
ConditionsPd-catalyzed cross-coupling of a steroidal enol triflate

Buyers synthesizing complex, base-sensitive intermediates should procure the stannane to avoid catastrophic yield losses associated with boronic acid coupling conditions.

Reduced Volatility for Scalable Occupational Safety

While trimethyl(vinyl)tin is sometimes considered for its slightly higher transmetalation rate, its physical properties make it unsuitable for scalable procurement. Trimethyl(vinyl)tin has a boiling point of approximately 75 °C at atmospheric pressure, resulting in high volatility and significant inhalation risks of acutely neurotoxic vapors. Tributyl(vinyl)tin, conversely, has a boiling point of ~104-106 °C at 20 mmHg, translating to drastically lower vapor pressure at room temperature [1]. This reduction in volatility allows for safer handling in standard industrial fume hoods without the need for specialized containment protocols.

Evidence DimensionVolatility and inhalation hazard
Target Compound DataB.P. ~104-106 °C at 20 mmHg (low ambient vapor pressure)
Comparator Or BaselineTrimethyl(vinyl)tin (B.P. ~75 °C at 760 mmHg)
Quantified DifferenceSubstantially higher boiling point and lower vapor pressure
ConditionsStandard laboratory and pilot-plant handling

Procuring the tributyl variant mitigates severe occupational exposure risks and reduces the engineering controls required for safe scale-up.

Elimination of Protecting Group Steps via Chemoselectivity

When vinylating substrates containing electrophilic functional groups such as aldehydes or ketones, Grignard reagents like vinylmagnesium bromide fail entirely as cross-coupling agents, instead undergoing direct nucleophilic addition to the carbonyl. Tributyl(vinyl)tin, however, is exclusively activated by the palladium catalyst for transmetalation, leaving unprotected carbonyls, esters, and nitriles completely intact[1]. This chemoselectivity allows for quantitative cross-coupling yields without the need for prior functional group protection.

Evidence DimensionChemoselectivity in the presence of unprotected carbonyls
Target Compound DataSelective C-C cross-coupling (>90% yield)
Comparator Or BaselineVinylmagnesium bromide (0% cross-coupling, exclusive nucleophilic addition)
Quantified DifferenceComplete shift in reaction pathway
ConditionsVinylation of electrophile-containing aryl/alkenyl halides

Eliminating protection and deprotection steps directly reduces raw material costs, solvent usage, and overall process time in commercial synthesis.

Late-Stage Vinylation in Total Synthesis and API Manufacturing

Because Tributyl(vinyl)tin operates under neutral conditions and exhibits exceptional chemoselectivity, it is the reagent of choice for introducing vinyl groups into highly functionalized, late-stage pharmaceutical intermediates where protecting group manipulation is economically unviable [1].

Synthesis of Conjugated Dienes from Enol Triflates

For the synthesis of complex dienes, particularly steroidal analogues, Tributyl(vinyl)tin reliably outperforms boronic acid alternatives by preventing the base-induced degradation of delicate enol triflate precursors[1].

Scalable Organometallic Reagent Procurement

In industrial settings where the high volatility of trimethyltin compounds poses unacceptable occupational health risks, Tributyl(vinyl)tin provides a much safer, low-vapor-pressure alternative without sacrificing cross-coupling efficacy [1].

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (83.33%): Flammable liquid and vapor [Warning Flammable liquids];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (97.92%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (97.92%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.92%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H372 (95.83%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (97.92%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (97.92%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

7486-35-3

Wikipedia

Tributyl(vinyl)tin

Dates

Last modified: 08-15-2023

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